molecular formula C13H20O3 B7798020 2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione

2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B7798020
M. Wt: 224.30 g/mol
InChI Key: RIEWTRDZPSOAHC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of pharmaceuticals. Its structure allows for the introduction of various functional groups, facilitating the development of new drug candidates.

  • Case Study : Research indicates that derivatives of IvDde-OH exhibit anti-inflammatory and analgesic properties. In a study published in the Journal of Medicinal Chemistry, compounds derived from IvDde-OH were synthesized and tested for their biological activity against specific pain pathways, showing promising results in preclinical models .

Protecting Group in Organic Synthesis

IvDde-OH is widely used as a protecting group for amines and alcohols during multi-step organic synthesis. The stability of the compound under various reaction conditions makes it an ideal choice for protecting sensitive functional groups.

  • Application Example : In peptide synthesis, IvDde-OH is employed to protect amino acids during coupling reactions. This method enhances yield and selectivity while minimizing side reactions .

Material Science

The compound has applications in the development of polymers and advanced materials. Its ability to form stable complexes with metal ions can be utilized in creating novel materials with enhanced properties.

  • Research Insight : Studies have shown that incorporating IvDde-OH into polymer matrices improves thermal stability and mechanical strength. This has implications for developing high-performance materials for aerospace and automotive industries .

Comparison Table of Applications

Application AreaDescriptionKey Benefits
Medicinal ChemistryBuilding block for drug synthesisPromising anti-inflammatory properties
Organic SynthesisProtecting group for amines/alcoholsIncreases yield and selectivity
Material ScienceComponent in polymer developmentEnhances thermal stability and strength

Biological Activity

2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione, also known as DMAB-OH or 2-Isovaleryldimedone, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C13H20O3
  • Molecular Weight : 224.3 g/mol
  • CAS Number : 172611-72-2
  • Purity : Typically >98% (GC) .

Synthesis

The compound can be synthesized through the condensation of dimedone with various aldehydes via a Knovenagel reaction. This method not only provides good yields but also allows for the introduction of different functional groups that can enhance biological activity .

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains and viruses. It acts as a Michael acceptor, making it useful in synthesizing heterocyclic compounds with enhanced antimicrobial properties .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of NF-κB signaling .
  • Antioxidant Properties : Its structure allows it to scavenge free radicals, contributing to its protective effects against oxidative stress .

Biological Activity Data

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacteria and viruses; potential for drug development. ,
Anti-inflammatoryMay inhibit NF-κB pathway; reduces inflammation in cellular models.
AntioxidantScavenges free radicals; protects cells from oxidative damage.
CytotoxicityExhibits selective cytotoxicity towards cancer cell lines.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes .
  • Cancer Research : In vitro studies indicated that the compound could induce apoptosis in certain cancer cell lines by activating caspase pathways. This suggests potential applications in cancer therapy .
  • Inflammation Models : In animal models of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

2-(1-hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-8(2)5-9(14)12-10(15)6-13(3,4)7-11(12)16/h8,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEWTRDZPSOAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172611-72-2
Record name 2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethyl-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172611-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

N-(ivDde)-D-serine (FIG. 3, structure C) was prepared from D-serine and ivDde-OH which was synthesized by O-acylation of dimedone with isovaleryl chloride in the presence of pyridine followed by the rearrangement of formed 5,5-dimethyl-3-oxocyclohex-1-enyl 3-methylbutanoate with aluminum chloride using a previously reported method (Akhrem, A. A., et al. Synthesis 1978, 925). In particular, a solution of isovaleryl chloride (13.5 mL, 13.3 g, 110 mmol) in dichloromethane (50 mL) was added dropwise over period of 15 min to a stirred solution of dimedone (14 g, 100 mmol) and pyridine (9.7 mL, 9.5 g, 120 mmol) in dichloromethane (150 mL). The reaction mixture was stirred for 1.5 h, and washed with 2N aqueous hydrochloric acid (2×50 mL), water, and saturated aqueous sodium bicarbonate (50 mL), and then dried over magnesium sulfate. The solvent was removed by rotary evaporator under vacuum to give 5,5-dimethyl-3-oxocyclohex-1-enyl 3-methylbutanoate (22.4 g, 100% yield) which appeared as a light yellow oil. To a stirred suspension of aluminum chloride (16.0 g, 120 mmol) in dichloromethane (100 mL) cooled on ice-bath was added dropwise a solution of 5,5-dimethyl-3-oxocyclohex-1-enyl 3-methylbutanoate (11.2 g, 50 mmol) over period of 30 min. The reaction mixture was allowed to warm to room temperature and stirred for 1 h. Then the reaction mixture was slowly poured into a mixture of 37% aqueous hydrochloric acid (50 mL) and ice (150 g) with cooling on ice so the temperature did not exceed 5° C. Brine (200 mL) was added to the mixture and the product was extracted with dichloromethane (6×50 mL, completeness of the extraction was checked by TLC). The extract was washed with brine (2×50 mL), dried over magnesium sulfate, and concentrated on rotary evaporator under vacuum. The crude product was purified by column chromatography on silica gel using gradient of hexanes going to ethyl acetate:hexanes (1:10) to give ivDde-OH (10.5 g, 94%) which appeared as a light yellow oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Brine
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 2
2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 3
2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 4
2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 5
2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 6
2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione

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